molecular formula C16H25NO4 B7840395 Boc-D-Thr(Bzl)-ol

Boc-D-Thr(Bzl)-ol

Cat. No.: B7840395
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-OCCSQVGLSA-N
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Description

Boc-D-Thr(Bzl)-OH: is a synthetic derivative of the amino acid threonine. It is commonly used in peptide synthesis and research applications due to its unique chemical properties. The compound is characterized by the presence of a benzyl group (Bzl) and a tert-butyloxycarbonyl (Boc) protecting group, which makes it stable and suitable for various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of D-threonine with benzyl chloride in the presence of a base, followed by protection of the amino group with Boc-anhydride.

  • Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes to ensure high purity and yield.

Types of Reactions:

  • Oxidation: Boc-D-Thr(Bzl)-OH can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to remove the benzyl protecting group.

  • Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Threonine oxo derivatives.

  • Reduction Products: D-Threonine without the benzyl group.

  • Substitution Products: Various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: Boc-D-Thr(Bzl)-OH is widely used in peptide synthesis, where it serves as a building block for the construction of complex peptides. Biology: The compound is used to study protein interactions and enzyme activities. Medicine: Industry: Boc-D-Thr(Bzl)-OH is utilized in the production of bioactive peptides and other pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through its role as a building block in peptide synthesis. The Boc protecting group ensures stability during synthesis, while the benzyl group can be selectively removed to reveal the free amino group. The molecular targets and pathways involved depend on the specific peptide being synthesized and its biological function.

Comparison with Similar Compounds

  • Boc-L-Thr(Bzl)-OH: The L-enantiomer of Boc-D-Thr(Bzl)-OH.

  • Boc-D-Ala(Bzl)-OH: A similar compound with alanine instead of threonine.

  • Boc-D-Ser(Bzl)-OH: A compound with serine instead of threonine.

Uniqueness: Boc-D-Thr(Bzl)-OH is unique due to its specific stereochemistry and the presence of both Boc and benzyl protecting groups, which make it particularly useful in peptide synthesis and research applications.

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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